2-Chloroprop-2-en-1-yl (3-nitrophenyl)carbamate
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Overview
Description
2-Chloroprop-2-en-1-yl (3-nitrophenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a chloropropenyl group and a nitrophenyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroprop-2-en-1-yl (3-nitrophenyl)carbamate typically involves the reaction of 2-chloroprop-2-en-1-ol with 3-nitrophenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as tertiary amines, can also enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Chloroprop-2-en-1-yl (3-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
2-Chloroprop-2-en-1-yl (3-nitrophenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-Chloroprop-2-en-1-yl (3-nitrophenyl)carbamate involves the interaction of the carbamate moiety with specific molecular targets. The compound can inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroprop-2-en-1-yl phenyl carbamate
- 2-Chloroprop-2-en-1-yl methyl carbamate
- 2-Chloroprop-2-en-1-yl ethyl carbamate
Uniqueness
2-Chloroprop-2-en-1-yl (3-nitrophenyl)carbamate is unique due to the presence of both a chloropropenyl group and a nitrophenyl group. This combination imparts distinct chemical reactivity and biological activity compared to other carbamates .
Properties
CAS No. |
62604-03-9 |
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Molecular Formula |
C10H9ClN2O4 |
Molecular Weight |
256.64 g/mol |
IUPAC Name |
2-chloroprop-2-enyl N-(3-nitrophenyl)carbamate |
InChI |
InChI=1S/C10H9ClN2O4/c1-7(11)6-17-10(14)12-8-3-2-4-9(5-8)13(15)16/h2-5H,1,6H2,(H,12,14) |
InChI Key |
KZBNPVLZYHRVHL-UHFFFAOYSA-N |
Canonical SMILES |
C=C(COC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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